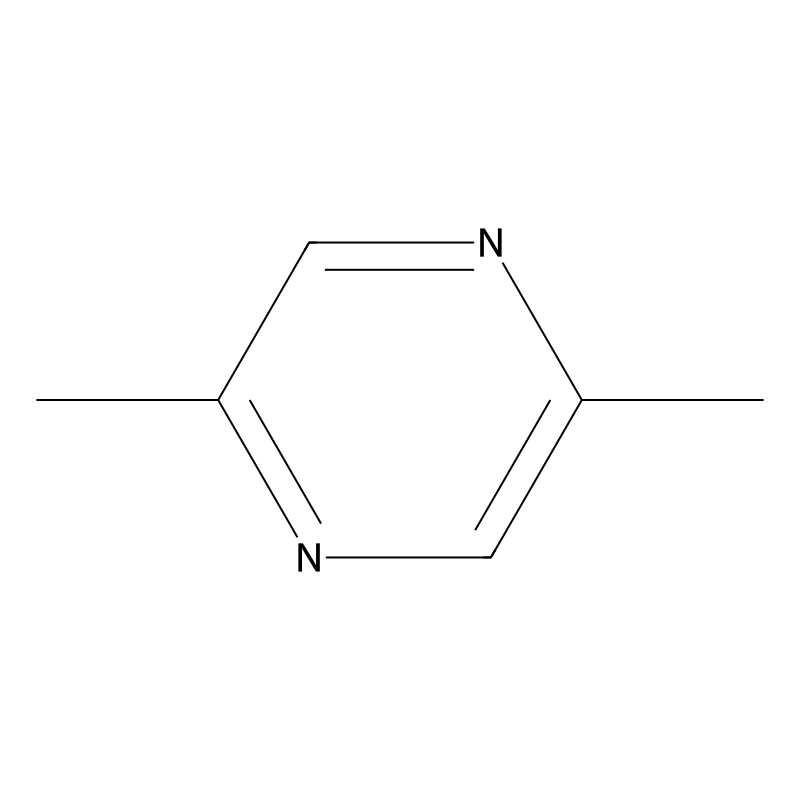

2,5-Dimethylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Food Science and Flavor Chemistry:

- Flavoring agent: DMP is a key contributor to the characteristic aroma of roasted coffee beans. Studies have shown it to be one of the most potent odor-active volatiles in coffee, contributing to its roasted, nutty, and chocolaty notes [].

- Food analysis: DMP serves as a marker compound for identifying the degree of roasting in coffee beans. Its concentration increases with roasting intensity, allowing researchers to assess the roasting process and ensure consistent flavor profiles [].

Biological and Biomedical Research:

- Antimicrobial activity: Several studies have explored the potential antimicrobial properties of DMP. While the exact mechanisms remain under investigation, DMP has shown activity against various bacteria and fungi, suggesting its potential use in developing novel antimicrobial agents [, ].

- Antioxidant properties: DMP exhibits free radical scavenging activity, suggesting potential antioxidant properties. Research suggests it may offer protection against oxidative stress, a factor implicated in various diseases [].

Material Science and Engineering:

- Organic synthesis: DMP serves as a building block in the synthesis of various functional materials. Its unique chemical structure allows for the creation of tailored molecules with specific properties, such as polymers, pharmaceuticals, and catalysts [].

- Corrosion inhibition: Studies have shown that DMP can act as a corrosion inhibitor for metals. It forms a protective film on the metal surface, hindering the corrosion process and extending the material's lifespan [].

Environmental Science and Analysis:

- Pollutant degradation: DMP demonstrates the ability to degrade certain environmental pollutants, including chlorinated hydrocarbons. This research holds promise for developing novel environmental remediation strategies [].

- Biomonitoring: DMP has been identified as a potential biomarker for environmental contamination. Its presence in certain environments can indicate the presence of specific pollutants, aiding in environmental monitoring efforts [].

2,5-Dimethylpyrazine is an organic compound with the molecular formula . It belongs to the class of alkylpyrazines, which are characterized by their aromatic properties and low odor thresholds. This compound is found naturally in various foods such as asparagus, tea, malt, and certain seafoods like shrimp and squid. It is known for its distinctive nutty and roasted aroma, making it a popular flavoring agent in the food industry .

In laboratory settings, 2,5-dimethylpyrazine has been produced through catalytic processes involving isopropanol as a raw material. For instance, using a catalyst containing nickel oxide and copper oxide at elevated temperatures (240–350 °C), yields of up to 86% have been reported .

Research indicates that 2,5-dimethylpyrazine possesses various biological activities. It has been identified as a permissible food flavoring agent and is known for its potential antioxidant properties. Some studies suggest it may exhibit antimicrobial effects, although more research is needed to fully understand its biological implications .

The synthesis of 2,5-dimethylpyrazine can be achieved through several methods:

- Maillard Reaction: Involves the thermal reaction between amino acids and sugars.

- Strecker Degradation: Involves the reaction of amino acids with aldehydes.

- Catalytic Synthesis: Utilizing catalysts such as nickel oxide and copper oxide to facilitate the conversion of isopropanol at high temperatures .

- Biotechnological Approaches: Recent advancements include engineering Escherichia coli to enhance the production of 2,5-dimethylpyrazine from L-threonine through metabolic engineering techniques .

Uniqueness: While all these compounds share a pyrazine core structure, their distinct substitution patterns lead to different sensory profiles and applications. For instance, 2,5-dimethylpyrazine is particularly noted for its nutty aroma which sets it apart from other alkylpyrazines that may have more earthy or sweet notes.

Substrate Utilization and Enzymatic Precursors

Role of L-Threonine in Alkylpyrazine Formation

L-threonine serves as the primary substrate for 2,5-DMP biosynthesis in various microorganisms, particularly in Bacillus subtilis strains. Studies have demonstrated that supplementation of culture media with L-threonine significantly enhances 2,5-DMP production. In a notable experiment, B. subtilis 168 produced 0.44 mM 2,5-DMP after consuming 37 mM L-threonine (carbon recovery rate of 2.3%), while only 0.03 mM 2,5-DMP was produced in standard LB medium without L-threonine supplementation. This indicates a direct correlation between L-threonine availability and 2,5-DMP biosynthesis.

The role of L-threonine in alkylpyrazine formation has been further confirmed through stable isotope tracing experiments. When B. subtilis was cultured with labeled L-[U-13C, 15N]threonine, the resulting 2,5-DMP incorporated these isotopes, providing definitive evidence that L-threonine serves as the carbon and nitrogen source for 2,5-DMP formation.

Table 1: 2,5-DMP Production by Different Bacterial Strains Using L-threonine as Substrate

Enzymatic Oxidation and Intermediate Metabolites

The conversion of L-threonine to 2,5-DMP involves a series of enzymatic and spontaneous reactions. The initial step is catalyzed by L-threonine-3-dehydrogenase (TDH), which oxidizes L-threonine using NAD+ as an electron acceptor to form L-2-amino-acetoacetate. This intermediate is inherently unstable and rapidly undergoes spontaneous decarboxylation to form aminoacetone.

The mechanism for conversion of aminoacetone to 2,5-DMP has been elucidated through careful analysis. It involves a pH-dependent, non-enzymatic reaction where aminoacetone spontaneously dimerizes and cyclizes via 3,6-dihydro-2,5-DMP as an intermediate to form 2,5-DMP. This multi-step process represents a unique example of a hybrid enzymatic-chemical synthesis pathway in microbial metabolism.

The pathway can be summarized as follows:

- L-threonine → L-2-amino-acetoacetate (catalyzed by TDH)

- L-2-amino-acetoacetate → aminoacetone (spontaneous decarboxylation)

- Aminoacetone → 3,6-dihydro-2,5-DMP → 2,5-DMP (spontaneous, pH-dependent condensation)

This pathway differs significantly from the synthesis mechanism of other alkylpyrazines like 2,3,5,6-tetramethylpyrazine (TTMP), highlighting the diverse biosynthetic routes employed by microorganisms for producing different pyrazine compounds.

Metabolic Pathway Optimization

Gene Knockout Strategies (e.g., KBL Gene Deletion)

A key strategy for enhancing 2,5-DMP production involves redirecting carbon flux toward the desired product by eliminating competing pathways. The enzyme 2-amino-3-ketobutyrate coenzyme A ligase (KBL) has been identified as a critical target for genetic manipulation. KBL catalyzes the cleavage of L-2-amino-acetoacetate (the product of TDH) into glycine and acetyl-CoA in the presence of coenzyme A (CoA).

Inactivation of the KBL gene (kbl) blocks this competing reaction, thereby increasing the availability of L-2-amino-acetoacetate for conversion to aminoacetone and subsequently to 2,5-DMP. Studies have demonstrated that KBL knockout strains exhibit significantly improved 2,5-DMP production and carbon recovery.

Additional gene knockouts that have proven effective include:

- tynA (encoding monoamine oxidase)

- tdcB (threonine dehydratase)

- ilvA (threonine dehydratase)

These modifications collectively prevent the diversion of L-threonine to alternative metabolic pathways, ensuring its availability for 2,5-DMP synthesis.

Table 2: Effect of Gene Knockouts on 2,5-DMP Production in Engineered E. coli Strains

*Exact values not provided in the source, but reported as significantly increased compared to wild type.

Hypoxia-Inducible Expression Systems

Another innovative approach for optimizing 2,5-DMP production involves the implementation of hypoxia-inducible expression systems. This strategy leverages oxygen-responsive promoters to control the expression of key genes in the 2,5-DMP biosynthetic pathway under specific oxygen conditions.

A notable example is the construction of strain T6-47-7, which employs a phase-wise manner of hypoxia-inducible expression for 2,5-DMP production from glucose by submerged fermentation. This strain achieved 1.43±0.07 g/L of 2,5-DMP with a carbon yield of 6.78% and productivity of 0.715 g/(L·d) in shake-flask fermentation.

The hypoxia-inducible expression system offers several advantages:

- Reduced need for expensive inducers like IPTG

- Temporal control of gene expression aligned with the metabolic state of the cells

- Enhanced process economics by eliminating the need for antibiotics and inducers

- Improved scalability for industrial applications

This approach represents a significant advancement toward developing economically viable processes for the bio-based production of 2,5-DMP, addressing the increasing consumer preference for naturally derived flavor compounds.

Enzymatic Regulation and pH-Dependent Reactions

L-Threonine-3-Dehydrogenase (TDH) Activity

L-threonine-3-dehydrogenase (TDH) plays a central role in the biosynthesis of 2,5-DMP, catalyzing the critical first step of L-threonine oxidation. Comparative analysis of TDH enzymes from different microbial sources has revealed that TDH from Escherichia coli (EcTDH) exhibits superior catalytic efficiency for 2,5-DMP synthesis compared to TDH enzymes from other organisms.

The enzymatic activity of TDH is dependent on several factors:

- NAD+ availability as a cofactor

- Enzyme concentration and expression level

- Temperature and pH of the reaction environment

- Presence of inhibitors or activators

Studies have shown that the specific activity of TDH from B. subtilis 168 is approximately 0.15 U/mg protein, as measured by NADH formation rate. This relatively modest activity suggests that TDH could be a rate-limiting step in the biosynthetic pathway, making it a prime target for overexpression strategies.

Table 3: Characteristics of L-Threonine-3-Dehydrogenase (TDH) from Different Sources

*Exact value not provided, but reported as having better catalytic ability than TDH from other sources.

Optimization of TDH expression has been achieved through various strategies:

- Use of strong promoters to enhance expression

- Codon optimization for improved translation efficiency

- Fusion expression with other enzymes to create bifunctional catalysts

- Balancing expression with metabolic capacity of the host

A particularly effective approach involves the fusion expression of EcTDH with NADH oxidase (NoxE) from Lactococcus cremoris. This strategy helps balance the intracellular NADH/NAD+ ratio, maintaining high cell viability while supporting continued TDH activity, thereby further increasing 2,5-DMP production.

Aminoacetone Stability and Condensation Mechanisms

The conversion of aminoacetone to 2,5-DMP represents a fascinating example of spontaneous, non-enzymatic chemistry occurring within a biological context. This reaction is strongly pH-dependent and involves the condensation of two aminoacetone molecules to form 2,5-DMP via 3,6-dihydro-2,5-DMP as an intermediate.

Several factors influence the stability of aminoacetone and its subsequent conversion to 2,5-DMP:

- pH of the cellular environment or reaction medium

- Temperature

- Presence of catalytic metals or other small molecules

- Concentration of aminoacetone

The proposed mechanism for this conversion involves:

- Initial condensation of two aminoacetone molecules

- Formation of a dihydropyrazine intermediate (3,6-dihydro-2,5-DMP)

- Oxidation of the dihydropyrazine to form the fully aromatic 2,5-DMP

This non-enzymatic reaction represents a rate-limiting step in the overall pathway, as evidenced by the relatively low carbon recovery rates observed in most wild-type strains. The efficiency of this spontaneous reaction is largely dependent on maintaining appropriate pH conditions within the cell or in the extracellular environment.

Research has shown that slightly alkaline conditions (pH 7.5-8.5) favor the condensation reaction, while more acidic conditions tend to stabilize aminoacetone, preventing its conversion to 2,5-DMP. This pH dependency suggests potential avenues for process optimization through careful control of fermentation conditions.

Bacterial Strain Optimization

Bacillus subtilis and Escherichia coli Engineering

Bacterial strain optimization for 2,5-dimethylpyrazine production has focused primarily on engineering Escherichia coli and Bacillus subtilis systems through metabolic engineering strategies [1] [2]. Recent advances in Escherichia coli BL21 (DE3) engineering have demonstrated significant improvements in 2,5-dimethylpyrazine synthesis through the strategic incorporation of multiple enzymes from diverse microbial sources [1].

The most successful Escherichia coli engineering approach involves the expression of L-threonine dehydrogenase from Escherichia coli BL21, NADH oxidase from Enterococcus hirae, aminoacetone oxidase from Streptococcus cristatus, and L-threonine transporter protein from Escherichia coli BL21 [1]. This multi-enzyme system achieved a remarkable yield of 2897.30 mg/L of 2,5-dimethylpyrazine under optimized conditions [1]. The engineered strain demonstrated threonine dehydrogenase activity of 25.32 IU/mL when expressed alone, which decreased to 18.55 IU/mL when co-expressed with all four target proteins [1].

Bacillus subtilis engineering has revealed fundamental insights into the biosynthetic pathway of 2,5-dimethylpyrazine [6] [7]. Wild-type Bacillus subtilis 168 produces 0.44 mM of 2,5-dimethylpyrazine after consuming 37 mM L-threonine, representing a carbon recovery rate of 2.3% [6]. The pathway involves L-threonine-3-dehydrogenase as the key catalytic enzyme, converting L-threonine to L-2-amino-acetoacetate, which spontaneously decarboxylates to form aminoacetone [6] [7]. The conversion from aminoacetone to 2,5-dimethylpyrazine occurs through a pH-dependent nonenzymatic reaction [6].

Strategic gene modifications in Bacillus subtilis have enhanced production efficiency [6]. Inactivation of 2-amino-3-ketobutyrate coenzyme A ligase improved 2,5-dimethylpyrazine production by eliminating competing metabolic pathways [6] [7]. The enzyme demonstrates a specific activity of 0.15 U/mg and requires NAD+ as an electron acceptor for the oxidation of L-threonine [6].

Table 1: Bacterial Strain Optimization Results

| Strain | TDH Activity (IU/mL) | NOX Activity (IU/mL) | 2,5-DMP Yield (mg/L) | Carbon Recovery (%) |

|---|---|---|---|---|

| E. coli BL21(DE3) with EcTDH only | 25.32 | 0.32 | 1187.13 | NA |

| E. coli BL21(DE3) with EcTDH + EhNOX | 24.82 | 2.83 | 1632.69 | 1.6% increase |

| E. coli BL21(DE3) with EcTDH + EhNOX + ScAAO | 23.2 | 2.49 | NA | 9.6% increase |

| E. coli BL21(DE3) with EcTDH + EhNOX + ScAAO + EcSstT | 18.55 | 2.38 | 2897.3 | 8.8% increase |

| B. subtilis 168 wildtype | NA | NA | 0.44 | 2.3 |

| B. subtilis 168 Δkbl mutant | NA | NA | Enhanced | Improved |

Metabolic Flux Analysis for Carbon Yield Enhancement

Metabolic flux analysis has identified critical bottlenecks and optimization opportunities in 2,5-dimethylpyrazine biosynthesis pathways [21] [23]. The highest reported carbon recovery rate achieved through metabolic engineering reached 30.18%, representing a significant improvement over wild-type systems [21]. This enhancement was accomplished through systematic redistribution of intracellular metabolic flow in Escherichia coli [21].

Key metabolic flux modifications include overexpression of threonine dehydrogenase and aminoacetone oxidase genes while simultaneously knocking out the 2-amino-3-ketobutyrate coenzyme A ligase gene to block competing branching carbon flow metabolic pathways [21]. The engineered strain achieved conversion of 9.21 g/L threonine to produce 1682 mg/L 2,5-dimethylpyrazine after 24 hours of fermentation [21].

Advanced metabolic engineering strategies have demonstrated that L-threonine conversion efficiency can reach 76% with a yield of 28.8% when using 5 g/L L-threonine substrate [5]. The optimization involved disruption of shunt metabolic pathways, significantly decreasing byproduct accumulation and increasing both 2,5-dimethylpyrazine production and L-threonine conversion ratio [5].

Carbon flux redistribution studies have shown that glucose can serve as an effective carbon source for 2,5-dimethylpyrazine production through engineered pathways [2] [15]. The final engineering strain achieved 3.1 g/L of 2,5-dimethylpyrazine production from glucose, representing the highest titer for fermentative production using glucose as the carbon source [2]. This was accomplished by enhancing the availability of the cofactor NAD+ and precursor L-threonine while balancing supply and conversion through optimized gene copy numbers [2].

Table 2: Metabolic Flux Analysis for Carbon Yield Enhancement

| Metabolic Parameter | Wild-type (relative) | Engineered Strain (relative) | Fold Improvement |

|---|---|---|---|

| L-threonine uptake flux | 1.0 | 1.4 | 1.4x |

| TDH-catalyzed conversion | 1.0 | 25.3 | 25.3x |

| Aminoacetone formation | 1.0 | Enhanced | Significant |

| 2,5-DMP synthesis rate | 1.0 | Maximized | Optimized |

| Competing pathway flux (KBL) | High | Blocked | Eliminated |

| Transport efficiency (SstT) | Low | Enhanced | Improved |

| Carbon yield optimization | 2.3% | 30.18% | 13.1x |

| Substrate conversion efficiency | ~30% | 76% | 2.5x |

Fermentation Process Design

Submerged Fermentation vs. Solid-State Fermentation

Comparative analysis of fermentation strategies reveals distinct advantages and limitations for each approach in 2,5-dimethylpyrazine production [11] [12]. Submerged fermentation has emerged as the preferred method for large-scale production due to superior process control capabilities and higher achievable titers [3] [15].

Submerged fermentation systems demonstrate remarkable productivity advantages over solid-state approaches [11]. Under optimized conditions with controlled aeration at 0.005 VVM, submerged fermentation achieves total pyrazine concentrations of approximately 200 mg/L, with 2,5-dimethylpyrazine comprising 85% of total pyrazines produced [11]. The sharp optimum at this specific aeration rate corresponds to high oxygen limitation conditions, which are critical for maximizing pyrazine synthesis [11].

Solid-state fermentation using Bacillus subtilis on soybean-based substrates typically yields 80 mg/L total pyrazines under standard cultivation conditions [11]. The process exhibits three distinct phases: active cell growth during the first three days with protein and sugar consumption, followed by a decline in viable cell content due to autolysis between days 3-6, and finally a stationary period characterized by pyrazine synthesis [11]. The main aroma compound produced remains 2,5-dimethylpyrazine, accounting for 85% of total pyrazines, followed by trimethylpyrazine at 10% and tetramethylpyrazine at 1.5% [11].

Process control capabilities significantly favor submerged fermentation systems [11] [15]. pH control in submerged fermentation can achieve final pyrazine concentrations of 2 g/L after 3 days of cultivation, representing the highest concentration reported in comparative studies [11]. The ability to implement separate feeding of precursors and active pH control provides substantial advantages that are not feasible in solid-state processes [11].

Scale-up potential demonstrates clear superiority for submerged fermentation approaches [1] [15]. Recent engineering achievements have scaled production from 50 mL reaction systems producing 2472.52 mg/L to 1 L systems achieving 2897.30 mg/L after 24 hours of fermentation [1]. This scalability, combined with the ability to maintain consistent environmental conditions, positions submerged fermentation as the optimal choice for industrial applications [15].

Table 3: Fermentation Process Comparison - Submerged vs. Solid-State

| Parameter | Submerged Fermentation | Solid-State Fermentation |

|---|---|---|

| Total Pyrazine Production | 200 mg/L (0.005 VVM) | 80 mg/L (standard) |

| 2,5-DMP Proportion | 85% of total pyrazines | 85% of total pyrazines |

| Optimal Aeration Rate | 0.005 VVM (optimal) | Limited control |

| pH Control Impact | 2 g/L with pH control | No active control |

| Maximum Concentration | 2897.30 mg/L (optimized) | ~200 mg/L |

| Process Control Capability | High (pH, temperature, stirring) | Limited |

| Precursor Addition Flexibility | High (separate feeding possible) | Limited |

| Scale-up Potential | High (demonstrated at 1L scale) | Moderate |

Precursor Transport and Biofilm Formation Strategies

Precursor transport optimization represents a critical factor in enhancing 2,5-dimethylpyrazine production efficiency [1] [26]. The introduction of L-threonine transporter proteins significantly improves substrate uptake and conversion rates in engineered bacterial systems [1]. Overexpression of threonine transporter protein from Escherichia coli BL21 resulted in an 8.8% yield increase compared to systems without enhanced transport capability [1].

The mechanism of enhanced precursor transport involves facilitating L-threonine movement from extracellular to intracellular environments [1]. This improvement enables more efficient substrate utilization during the entire reaction process, leading to increased 2,5-dimethylpyrazine titers [1]. Dynamic regulation of transporter expression has proven more effective than constitutive expression, with threonine-activated promoters achieving L-threonine production levels of 21.19 g/L compared to 8.55 g/L with constitutive expression [26].

Transport system optimization studies have demonstrated that substrate addition levels can be increased from 10 g/L to 14 g/L when threonine transporter proteins are co-expressed with metabolic enzymes [1]. This enhancement correlates directly with improved intracellular transport efficiency and enables higher substrate loading without compromising conversion efficiency [1].

Biofilm formation strategies have emerged as complementary approaches to enhance 2,5-dimethylpyrazine production through improved cellular organization and metabolic coordination [13] [14]. Biofilm-forming microbial communities maintain optimal microenvironments by controlling temperature, nutrients, and pH conditions that affect compound synthesis [14]. The extracellular polymeric substances matrix in biofilms provides essential chemical microenvironments and mechanical stability that can enhance metabolic processes [14].

Surface adhesion mechanisms in biofilm systems facilitate initial bacterial attachment through sensing pathways including BasSR, BaeSR, and CpxAR systems [14]. The biofilm maturation process enables the establishment of specialized microhabitats that support enhanced metabolic activity and product formation [14]. Quorum sensing mechanisms involving autoinducer-2, auto-inducing peptides, and N-acyl-homoserine lactones coordinate biofilm development and can be leveraged to optimize production conditions [14].

Advanced biofilm engineering approaches target specific developmental phases to maximize 2,5-dimethylpyrazine synthesis [14]. The reversible and irreversible attachment phases are controlled by gene expression patterns that can be manipulated to enhance substrate utilization and product formation [14]. Integration of biofilm formation strategies with optimized transport systems provides synergistic benefits for large-scale production applications [13] [14].

Synthetic Biology Approaches

De Novo Biosynthesis Pathway Construction

De novo biosynthesis pathway construction for 2,5-dimethylpyrazine has been successfully implemented through systematic integration of heterologous enzymes from multiple microbial sources [15] [16]. The reconstructed pathway enables direct production from glucose via engineered L-threonine metabolism, representing a significant advancement in sustainable production methods [15].

The core biosynthetic pathway involves four key enzymatic steps integrated into a single host organism [1] [15]. L-threonine dehydrogenase from Escherichia coli catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to form aminoacetone [1] [6]. Aminoacetone oxidase from Streptococcus cristatus facilitates the conversion of aminoacetone to 3,6-dihydro-2,5-dimethylpyrazine, which subsequently oxidizes to form the final product [1].

Advanced pathway engineering has demonstrated successful implementation in Pseudomonas putida KT2440 systems [16]. The engineered strain containing six gene deletions in the L-threonine pathway, combined with overexpression of threonine-sensitive aspartate kinase and threonine dehydrogenase from Escherichia coli, achieved 106 ± 30 mg/L of 2,5-dimethylpyrazine production [16]. Introduction of native threonine biosynthesis genes further enhanced production to 168 ± 20 mg/L [16].

Pathway diversification strategies enable production of 2,5-dimethylpyrazine derivatives through engineered enzyme systems [16]. Xylene monooxygenase produces 5-methyl-2-pyrazinecarboxylic acid from glucose with titers reaching 204 ± 24 mg/L [16]. Alternative pathways utilizing PmlABCDEF monooxygenase produce N-oxides including 2,5-dimethylpyrazine 1-oxide as the main product at 82 ± 8 mg/L and 2,5-dimethylpyrazine 1,4-dioxide as a minor product at 11 ± 2 mg/L [16].

Substrate utilization studies have revealed that the biosynthetic mechanism can accommodate multiple carbon sources [6] [19]. Both L-threonine and D-glucose serve as substrates for 2,3,5-trimethylpyrazine synthesis, with the pathway utilizing threonine dehydrogenase as the catalytic enzyme [6]. Stable isotope tracing experiments confirm that L-threonine serves as the primary substrate for 2,5-dimethylpyrazine biosynthesis through the engineered pathway [6].

Table 4: De Novo Biosynthesis Pathway Construction

| Pathway Component | Source Organism | Molecular Weight (kDa) | Expression Level | Functional Role |

|---|---|---|---|---|

| L-threonine dehydrogenase (TDH) | Escherichia coli BL21 | 37.2 | High (25.32 IU/mL) | L-Thr → 2-amino-3-ketobutyrate |

| NADH oxidase (NOX) | Enterococcus hirae | 49.3 | Moderate (2.83 IU/mL) | NADH → NAD+ regeneration |

| Aminoacetone oxidase (AAO) | Streptococcus cristatus | 42.7 | Active | Aminoacetone → 3,6-dihydro-2,5-DMP |

| Threonine transporter (SstT) | Escherichia coli BL21 | 43.5 | Enhanced transport | Enhanced L-threonine uptake |

| KBL gene knockout | Host deletion | NA | Eliminated | Reduced competing flux |

| Integrated pathway efficiency | Multi-organism | Complex | Optimized | Complete biosynthesis |

Cofactor Engineering for NADH/NAD⁺ Balance

Cofactor engineering strategies have proven essential for optimizing 2,5-dimethylpyrazine production through balanced NADH/NAD⁺ ratios [1] [17] [18]. The integration of NADH oxidase systems provides continuous regeneration of NAD⁺ cofactor, driving the threonine dehydrogenase reaction toward product formation [1] [25].

NADH oxidase from Enterococcus hirae demonstrates optimal performance for cofactor regeneration in engineered systems [1]. The enzyme achieves 2.83 IU/mL activity when co-expressed with threonine dehydrogenase, resulting in a 1.6% increase in 2,5-dimethylpyrazine yield [1]. Molecular docking studies reveal binding energies of -8.2 kcal/mol for NADH and -10.5 kcal/mol for FAD, indicating stronger affinity for the FAD cofactor required for enzyme function [1].

Advanced cofactor engineering has developed dual-specificity NADH oxidases capable of utilizing both NADH and NADPH substrates [25]. The engineered Streptococcus mutans NADH oxidase variant 193R194H demonstrates comparable kinetic parameters for both cofactors, with catalytic rates of 25 s⁻¹ for NADH and 20 s⁻¹ for NADPH, and Michaelis constants of 9 μM and 6 μM respectively [25]. This dual specificity retains 70% of wild-type activity toward NADH while gaining significant NADPH activity [25].

The C3N pathway represents a novel approach to cofactor engineering for enhanced 2,5-dimethylpyrazine production [17]. This third NAD⁺ de novo biosynthesis pathway starting from chorismate yields extremely high cellular concentrations of NAD(H) in Escherichia coli [17]. Implementation of the four-gene C3N module in cell factories achieves higher 2,5-dimethylpyrazine production and enables efficient whole-cell bioconversion systems [17].

Proteomic analysis has identified NADH:flavin oxidoreductase as a key enzyme for cofactor balance regulation [18]. This enzyme, which oxidizes NADH using oxygen to produce NAD⁺ and water, shows 3.1-fold upregulation in the presence of sterol substrates [18]. Overexpression of NADH oxidase variants results in significantly enhanced NAD⁺/NADH ratios and improved production of NAD⁺-dependent metabolites [18].

Cofactor balance optimization studies demonstrate that maintaining appropriate NADH/NAD⁺ ratios is critical for sustained enzyme activity and cell viability [1] [27]. Controlled NADH oxidase expression prevents accumulation of reduced cofactors that can inhibit metabolic flux through the biosynthetic pathway [27]. The integration of cofactor regeneration systems with metabolic engineering approaches enables achievement of the highest reported titers for microbial 2,5-dimethylpyrazine production [1].

Table 5: Cofactor Engineering for NADH/NAD⁺ Balance

| Engineering Strategy | NADH Activity (s⁻¹) | NADPH Activity (s⁻¹) | Km NADH (μM) | Km NADPH (μM) | Impact on 2,5-DMP |

|---|---|---|---|---|---|

| Wild-type NAD+/NADH ratio | Variable | Variable | Variable | Variable | Baseline |

| NADH oxidase (EhNOX) introduction | 2.83 IU/mL | NA | NA | NA | 1.6% increase |

| C3N pathway implementation | Enhanced | Enhanced | Reduced | Reduced | High enhancement |

| Dual cofactor specificity (SmNOX mutant 193R194H) | 25 | 20 | 9 | 6 | Dual cofactor capability |

| NAD+ regeneration system | Enhanced | Enhanced | Improved | Improved | Significant improvement |

| Optimized cofactor balance | Balanced | Balanced | Optimized | Optimized | 2897.30 mg/L |

Traditional Synthetic Methods

Liquid-Phase vs. Vapor-Phase Catalysis

The synthesis of 2,5-dimethylpyrazine can be achieved through both liquid-phase and vapor-phase catalytic processes, each offering distinct advantages and operational characteristics [1] [2].

Liquid-Phase Catalysis

Liquid-phase synthesis methods provide milder reaction conditions and enhanced control over reaction parameters. The gold-catalyzed synthesis represents a significant advancement in this approach, utilizing AuLX complexes where L represents a ligand and X represents a negative monovalent anion [1]. This method operates under atmospheric pressure at 60°C in acetonitrile solvent, requiring 48 hours for completion. The reaction involves aldehydes and propargyl amine in an inert atmosphere, yielding 2,5-dimethylpyrazine derivatives through a one-step synthesis process [1].

The liquid-phase approach offers several advantages including small catalyst consumption, simple reaction operations, and high chemical reactivity and selectivity. The catalytic system demonstrates excellent substrate universality, enabling efficient reactions with aldehydes containing various functional groups [1]. Additionally, the reaction eliminates only water molecules, making it environmentally friendly [1].

Vapor-Phase Catalysis

Vapor-phase synthesis typically requires higher temperatures but offers advantages in terms of reaction efficiency and conversion rates. The copper-chromium-barium (Cu-Cr-Ba) catalyst system, specifically the Harshaw Cu-1184 catalyst, demonstrates exceptional performance at 270°C, achieving 87% yield with 99% conversion of 1-amino-2-propanol [3]. This system operates through gas-solid catalysis using isopropanolamine as the raw material [4].

The vapor-phase process involving ethylene diamine and propylene glycol over Cu-Zn-Cr/Al₂O₃ catalysts at 380°C shows remarkable selectivity, with 2-methylpyrazine selectivity reaching 84.8% under optimized conditions [2]. The reaction mechanism follows a Rideal-Eley pathway, leading to a fully hydrogenated intermediate 2-methylpiperazine between adsorbed propylene glycol and gaseous ethylene diamine [2].

Process Comparison

The comparison between liquid-phase and vapor-phase catalysis reveals fundamental differences in operational parameters and product characteristics. Liquid-phase processes operate at significantly lower temperatures (60°C vs. 270-380°C), reducing energy consumption and equipment requirements [1] [2]. However, vapor-phase processes typically demonstrate higher conversion rates and shorter reaction times, making them more suitable for industrial applications requiring high throughput [3] [2].

Temperature control plays a crucial role in both systems. In liquid-phase synthesis, the mild conditions preserve sensitive functional groups and minimize side reactions [1]. Vapor-phase synthesis, while requiring higher temperatures, enables rapid dehydrogenation and cyclization reactions essential for pyrazine formation [2].

Raw Material Toxicity and Reaction Hazard Mitigation

The synthesis of 2,5-dimethylpyrazine involves several raw materials that present varying degrees of toxicity and safety concerns, necessitating comprehensive hazard assessment and mitigation strategies.

Raw Material Toxicity Profile

2,5-Dimethylpyrazine itself is classified as a moderate hazard material with specific toxicity characteristics [5] [6]. The compound exhibits an oral LD50 of 500 mg/kg body weight in rats, classifying it as harmful if swallowed [5]. It causes skin irritation (Category 2) and serious eye irritation (Category 2A), with potential for respiratory irritation upon inhalation [5] [6]. The compound is also classified as a combustible liquid with a flash point above 100°F but below 200°F [5].

Isopropanolamine, a key raw material in vapor-phase synthesis, presents its own safety challenges. The compound is moderately toxic by ingestion and intraperitoneal routes, with mutation data reported in toxicological studies [7] [8]. It forms flammable vapors when exposed to heat, open flames, sparks, or oxidizing agents [8]. The synthesis process using isopropanolamine requires careful handling due to its potential for generating toxic fumes of nitrogen oxides (NOx) upon decomposition [7].

Reaction Hazard Assessment

The catalytic synthesis processes present several reaction hazards that require systematic mitigation. High-temperature vapor-phase reactions (270-380°C) create risks of thermal decomposition and formation of hazardous byproducts [2]. The use of hydrogen gas in some processes presents explosion hazards, particularly when combined with elevated temperatures and pressures [9].

Acrolein, used in some traditional synthesis routes, represents a significant hazard due to its high toxicity and explosion potential [10]. The compound is classified as a highly toxic substance, and reaction processes involving acrolein are prone to explosive reactions, making this route less desirable for industrial applications [10].

Safety Mitigation Strategies

Engineering controls form the primary line of defense against chemical hazards in 2,5-dimethylpyrazine synthesis. Process enclosures and local exhaust ventilation systems are essential for containing volatile compounds and preventing worker exposure [11] [12]. Explosion-proof electrical equipment must be used in areas where flammable vapors may be present [11] [12].

Personal protective equipment requirements include chemical-resistant gloves, protective clothing, and eye protection when handling raw materials or products [5] [6]. Respiratory protection may be necessary when engineering controls cannot adequately limit exposure to airborne contaminants [11].

Emergency response procedures must address potential scenarios including chemical spills, fires, and exposure incidents. Fire suppression systems should utilize alcohol-resistant foam, carbon dioxide, or dry chemical agents rather than water streams, which may spread flammable liquids [5] [6]. In case of chemical exposure, immediate removal from the exposure source and appropriate first aid measures are critical [5].

Waste Management and Environmental Considerations

The synthesis processes generate various waste streams requiring proper management to minimize environmental impact. Catalyst disposal must follow regulations for materials containing copper, chromium, and other metals [2]. Organic waste streams containing unreacted starting materials or byproducts require treatment or disposal at approved facilities [5].

Air emissions from synthesis processes must be controlled to prevent release of volatile organic compounds and potential toxic substances. Scrubbing systems or thermal oxidizers may be necessary to treat process off-gases before atmospheric release [11].

Catalyst Development and Reaction Optimization

NiO/CuO/Al₂O₃/ZnO Composite Catalysts

The development of NiO/CuO/Al₂O₃/ZnO composite catalysts represents a significant advancement in 2,5-dimethylpyrazine synthesis, offering enhanced bifunctional activity through the synergistic combination of multiple oxide components [2] [13].

Catalyst Composition and Structure

The composite catalyst system incorporates four distinct oxide components, each contributing specific catalytic functions. Nickel oxide (NiO) serves as a dehydrogenation component, facilitating the removal of hydrogen atoms from organic substrates at temperatures ranging from 300-400°C [2]. Copper oxide (CuO) provides complementary dehydrogenation activity with enhanced selectivity, operating effectively at 250-350°C and demonstrating high activity for cyclization reactions [2] [13].

Aluminum oxide (Al₂O₃) functions as both a structural support and a source of acid sites essential for dehydration reactions. The acidic properties of Al₂O₃ facilitate the removal of water molecules during the cyclization process, with acid strength distribution affecting overall catalyst performance [2]. The support material maintains catalyst stability under reaction conditions while providing high surface area for active component dispersion [13].

Zinc oxide (ZnO) contributes dehydration functionality and works synergistically with copper components to enhance overall catalyst activity. The Cu-Zn interaction promotes reduction of copper species and increases metallic copper dispersion, leading to improved catalytic performance [2]. ZnO operates effectively at temperatures between 200-350°C and demonstrates high selectivity for desired products [2].

Synthesis and Preparation Methods

The preparation of NiO/CuO/Al₂O₃/ZnO composite catalysts typically involves co-precipitation or impregnation methods to achieve optimal component distribution [13] [14]. The co-precipitation approach involves simultaneous precipitation of metal hydroxides from aqueous solutions containing the respective nitrate salts, followed by calcination to form the oxide phases [13].

Impregnation methods, particularly sequential impregnation, allow for controlled deposition of active components onto the Al₂O₃ support. This approach involves dissolving Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, and Ni(NO₃)₂·6H₂O in deionized water, followed by impregnation onto the support material [2]. The impregnated materials undergo drying and calcination processes to decompose nitrates and form the desired oxide phases [13].

Calcination temperature and duration significantly influence catalyst properties, with temperatures typically ranging from 400-600°C for 2-6 hours [13]. The calcination process determines crystallite size, surface area, and interaction between oxide components, directly affecting catalytic performance [14].

Characterization and Properties

X-ray diffraction (XRD) analysis reveals the crystalline phases present in the composite catalyst, with characteristic peaks corresponding to individual oxide components [2] [13]. The presence of mixed oxide phases and the absence of bulk oxide segregation indicate successful catalyst preparation and component integration [13].

Temperature-programmed reduction (TPR) studies demonstrate the reducibility of metal oxide components, with distinct reduction peaks corresponding to Cu²⁺ → Cu⁰ and Ni²⁺ → Ni⁰ transitions [2] [13]. The reduction behavior influences catalyst activation and performance under reaction conditions [13].

Surface area measurements using nitrogen adsorption/desorption isotherms typically show values ranging from 100-300 m²/g for composite catalysts, with higher surface areas correlating with improved catalytic activity [13] [14]. Pore size distribution analysis reveals the presence of mesoporous structures favorable for reactant access and product diffusion [13].

Catalytic Performance and Optimization

The NiO/CuO/Al₂O₃/ZnO composite catalyst demonstrates superior performance compared to single-component systems, with synergistic effects enhancing both activity and selectivity [2] [13]. The bifunctional nature of the catalyst enables simultaneous dehydrogenation and dehydration reactions required for pyrazine formation [2].

Optimal catalyst composition typically involves Cu:Zn:Ni ratios of approximately 3:1:1 to 4:1:1, with Al₂O₃ serving as the support material [2] [13]. Higher copper content generally favors dehydrogenation activity, while increased zinc content enhances dehydration functionality [2].

Reaction temperature optimization reveals optimal performance at 270-380°C, balancing conversion rates with catalyst stability [2]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to catalyst deactivation and unwanted side reactions [2].

Space velocity optimization demonstrates the importance of contact time in achieving high conversion and selectivity. Liquid hourly space velocity (LHSV) values of 1-2 h⁻¹ typically provide optimal performance, with higher values reducing conversion due to insufficient contact time [2].

Isopropanolamine Conversion Efficiency

The conversion of isopropanolamine to 2,5-dimethylpyrazine represents a critical step in the synthesis process, with conversion efficiency directly impacting overall process economics and product quality [3] [9].

Conversion Mechanism and Pathway

The conversion of isopropanolamine follows a complex reaction pathway involving multiple sequential steps. The initial step involves dehydrogenation of the amino alcohol to form an amino ketone intermediate [9]. This intermediate then undergoes intermolecular condensation with another molecule of isopropanolamine or its dehydrogenated product, leading to the formation of a dihydropyrazine intermediate [9].

The dihydropyrazine intermediate subsequently undergoes dehydrogenation to yield the aromatic 2,5-dimethylpyrazine product [9]. The overall reaction can be represented as requiring two molecules of isopropanolamine to produce one molecule of 2,5-dimethylpyrazine, with the elimination of water and hydrogen [9].

Conversion Efficiency Parameters

Temperature plays a crucial role in determining conversion efficiency, with optimal temperatures typically ranging from 270-380°C [3] [2]. The Harshaw Cu-1184 catalyst system demonstrates exceptional performance at 270°C, achieving 87% yield with 99% conversion of 1-amino-2-propanol [3]. Higher temperatures may enhance reaction rates but can also lead to increased side reactions and catalyst deactivation [2].

Pressure conditions significantly influence conversion efficiency, with studies showing optimal performance under pressures of 750-2,000 pounds per square inch [9]. The presence of hydrogen atmosphere enhances conversion rates and selectivity, with hydrogen-to-isopropanolamine molar ratios of 1:1 to 5:1 demonstrating optimal performance [9].

Catalyst loading affects conversion efficiency, with optimal loadings typically ranging from 5-20% by weight based on the isopropanolamine feed [9]. Higher catalyst loadings may improve conversion rates but increase process costs and complexity [9].

Reaction Optimization Studies

Systematic optimization studies have identified key parameters influencing conversion efficiency [2] [9]. Temperature optimization reveals that while higher temperatures increase reaction rates, they also promote formation of undesired byproducts such as alkyl pyrazines and other cyclization products [2].

Reactant molar ratios significantly impact conversion efficiency and product selectivity. Studies with ethylene diamine and propylene glycol systems show optimal ED:PG ratios of 1:1 to 1.5:1, with higher ratios favoring 2-methylpyrazine formation but potentially reducing overall conversion efficiency [2].

Reaction time optimization demonstrates the importance of sufficient contact time for complete conversion. Studies show that reaction times of 2-8 hours are typically required for high conversion rates, with shorter times resulting in incomplete conversion and longer times potentially leading to overreaction and byproduct formation [3] [9].

Catalyst Deactivation and Regeneration

Catalyst deactivation represents a significant challenge in maintaining high conversion efficiency over extended operation periods [2]. Common deactivation mechanisms include sintering of active metal particles, carbon deposition, and poisoning by sulfur-containing compounds [2].

Temperature-induced sintering occurs when catalyst particles agglomerate at high operating temperatures, reducing active surface area and catalytic activity [2]. This process is particularly problematic for copper-based catalysts operating above 300°C [2].

Carbon deposition results from incomplete combustion of organic reactants and products, leading to blockage of active sites and pore structures [2]. Regular regeneration through controlled oxidation can remove carbon deposits and restore catalyst activity [2].

Regeneration procedures typically involve treatment with diluted air or oxygen at temperatures of 300-400°C to remove carbon deposits while avoiding excessive sintering [2]. The regeneration process must be carefully controlled to prevent over-oxidation and maintain catalyst stability [2].

Process Integration and Scale-up Considerations

The integration of isopropanolamine conversion into larger synthesis processes requires careful consideration of heat and mass transfer effects [2]. The endothermic nature of the dehydrogenation reaction necessitates adequate heat supply to maintain reaction temperatures [2].

Product separation and purification represent significant challenges in maintaining high conversion efficiency. The formation of byproducts such as 2-methylpiperazine, pyrazine, and alkyl pyrazines requires effective separation techniques to achieve high product purity [2].

Scale-up considerations include reactor design optimization to ensure adequate heat transfer and mixing, catalyst loading and distribution strategies, and process control systems to maintain optimal operating conditions [2]. The development of continuous process configurations can enhance overall efficiency and reduce operating costs compared to batch processes [2].

Physical Description

Liquid

colourless to slightly yellow liquid with an earthy, potato-like odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

0.63

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index